molecular formula C10H10ClNO B1333400 1-(4-Chlorophenyl)-2-pyrrolidinone CAS No. 7661-33-8

1-(4-Chlorophenyl)-2-pyrrolidinone

Cat. No.: B1333400
CAS No.: 7661-33-8
M. Wt: 195.64 g/mol
InChI Key: NAIVIVMHCDWBEF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-pyrrolidinone is a heterocyclic organic compound featuring a pyrrolidinone ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-pyrrolidinone can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different derivatives, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-(4-Chlorophenyl)-2-pyrrolidinone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Bromophenyl)-2-pyrrolidinone: Similar structure with a bromine atom instead of chlorine.

    1-(4-Fluorophenyl)-2-pyrrolidinone: Fluorine substitution at the 4-position.

    1-(4-Methylphenyl)-2-pyrrolidinone: Methyl group substitution at the 4-position.

Uniqueness: 1-(4-Chlorophenyl)-2-pyrrolidinone is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.

Biological Activity

1-(4-Chlorophenyl)-2-pyrrolidinone is an organic compound with the molecular formula C10H10ClNO. It features a pyrrolidinone ring substituted with a 4-chlorophenyl group, which contributes to its biological activity and potential pharmaceutical applications. This article provides a comprehensive overview of the compound's biological activities, focusing on its analgesic, anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C10H10ClNO\text{C}_{10}\text{H}_{10}\text{Cl}\text{N}\text{O}

This compound's unique structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.

Analgesic and Anti-inflammatory Effects

Research indicates that this compound exhibits significant analgesic and anti-inflammatory properties. Its mechanism appears to involve modulation of pain pathways, potentially interacting with receptors involved in pain perception. Studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines, suggesting a similar action for this compound .

Anticancer Activity

A notable area of research is the compound's anticancer potential. In vitro studies have demonstrated that derivatives of pyrrolidinone, including this compound, exhibit cytotoxic effects against various cancer cell lines. For example, the compound has shown promising results against A549 human lung adenocarcinoma cells, reducing cell viability significantly in certain concentrations .

Compound Cell Line Viability (%) IC50 (µM)
This compoundA54964% (100 µM)Not specified
CisplatinA549<50% (standard)5-10

The structure-activity relationship indicates that specific substitutions on the pyrrolidinone ring can enhance anticancer activity, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. Preliminary studies suggest that it may exhibit efficacy against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

Recent studies have focused on synthesizing and testing various derivatives of pyrrolidinone to enhance biological activity:

  • Study on Anticancer Activity : A study evaluated multiple derivatives against A549 cells, revealing that certain substitutions significantly improved cytotoxicity compared to the parent compound .
  • Antimicrobial Activity Assessment : Another investigation screened several pyrrolidinone derivatives against resistant bacterial strains. The results indicated varying degrees of effectiveness, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Properties

IUPAC Name

1-(4-chlorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIVIVMHCDWBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369213
Record name 1-(4-Chlorophenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7661-33-8
Record name 1-(4-Chlorophenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7661-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7661-33-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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